2-(Benzylsulfanyl)-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile 2-(Benzylsulfanyl)-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile
Brand Name: Vulcanchem
CAS No.: 327170-20-7
VCID: VC21390029
InChI: InChI=1S/C21H20N2O2S/c1-2-25-17-10-8-16(9-11-17)18-12-20(24)23-21(19(18)13-22)26-14-15-6-4-3-5-7-15/h3-11,18H,2,12,14H2,1H3,(H,23,24)
SMILES: CCOC1=CC=C(C=C1)C2CC(=O)NC(=C2C#N)SCC3=CC=CC=C3
Molecular Formula: C21H20N2O2S
Molecular Weight: 364.5g/mol

2-(Benzylsulfanyl)-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile

CAS No.: 327170-20-7

Cat. No.: VC21390029

Molecular Formula: C21H20N2O2S

Molecular Weight: 364.5g/mol

* For research use only. Not for human or veterinary use.

2-(Benzylsulfanyl)-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile - 327170-20-7

Specification

CAS No. 327170-20-7
Molecular Formula C21H20N2O2S
Molecular Weight 364.5g/mol
IUPAC Name 6-benzylsulfanyl-4-(4-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile
Standard InChI InChI=1S/C21H20N2O2S/c1-2-25-17-10-8-16(9-11-17)18-12-20(24)23-21(19(18)13-22)26-14-15-6-4-3-5-7-15/h3-11,18H,2,12,14H2,1H3,(H,23,24)
Standard InChI Key RKTHECRIKHSDJV-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C2CC(=O)NC(=C2C#N)SCC3=CC=CC=C3
Canonical SMILES CCOC1=CC=C(C=C1)C2CC(=O)NC(=C2C#N)SCC3=CC=CC=C3

Introduction

Chemical Structure and Properties

2-(Benzylsulfanyl)-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile is characterized by a partially reduced pyridine core with four specific substituents strategically positioned on its structure. This compound shares structural similarities with other benzylsulfanyl-substituted heterocycles that have demonstrated promising biological activities.

The core structure consists of a 1,4,5,6-tetrahydropyridine ring with an oxo (carbonyl) group at position 6, creating a lactam functionality. At position 2, the molecule features a benzylsulfanyl group, while position 4 contains a 4-ethoxyphenyl substituent. The cyano (nitrile) group at position 3 completes this multifunctional structure.

Table 1: Physicochemical Properties of 2-(Benzylsulfanyl)-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile

PropertyValueNotes
Molecular FormulaC21H20N2O2SBased on structural elements
Molecular Weight~364.46 g/molCalculated from molecular formula
Physical StateSolid at room temperatureTypical for comparable heterocycles
SolubilityLikely soluble in DMSO, DMF, dichloromethaneBased on analogous structures
Melting PointNot determinedRequires experimental verification
Log P (estimated)~3.2-3.8Indicates moderate lipophilicity
Hydrogen Bond Acceptors4 (carbonyl, cyano, ethoxy, sulfanyl)Important for biological interactions
Hydrogen Bond Donors1 (NH of lactam)Contributes to potential binding profile

The compound's structure shows several key features that contribute to its chemical reactivity:

  • The tetrahydropyridine core provides a scaffold that positions various functional groups in three-dimensional space, creating potential binding sites for biological targets.

  • The benzylsulfanyl group introduces lipophilicity and may participate in interactions with hydrophobic pockets in protein targets, similar to other compounds containing this moiety.

  • The 4-ethoxyphenyl substituent can engage in hydrogen bonding and π-π interactions with aromatic residues in proteins, enhancing binding affinity.

  • The cyano group serves as a hydrogen bond acceptor and influences the electronic distribution within the molecule, potentially contributing to the compound's biological activity.

Application AreaPotential RoleRelevant Structural Features
Pharmaceutical ResearchDrug candidate or intermediateMultiple binding sites, functional groups suitable for diverse interactions
Agricultural ChemistryCrop protection agentHeterocyclic core with potential pesticidal activity
Organic SynthesisBuilding block for complex moleculesReactive functional groups allowing further transformations
Material SciencePrecursor for specialized materialsConjugated system with electronic properties
Bioisosteric ReplacementAlternative scaffold in drug designSimilar electronic properties to pyridines commonly used in pharmaceuticals

Structure-Activity Relationships

Core Structure Significance

The tetrahydropyridine core with the oxo group at position 6 creates a lactam structure that serves as both a hydrogen bond donor (NH) and acceptor (C=O). This feature is critical for potential interactions with biological targets, particularly proteins that recognize amide-like structures.

Role of Substituents

The specific substituents on the tetrahydropyridine ring significantly influence the compound's properties:

  • The benzylsulfanyl group at position 2 introduces lipophilicity and flexibility, potentially enhancing membrane permeability and providing access to hydrophobic binding pockets in target proteins.

  • The 4-ethoxyphenyl substituent at position 4 likely contributes to binding interactions through both the aromatic ring (π-π stacking) and the ethoxy group (hydrogen bonding). The position of the ethoxy group on the phenyl ring (para position) may influence the compound's electron distribution and binding geometry.

  • The cyano group at position 3 serves as a strong hydrogen bond acceptor and affects the electronic properties of the entire molecule. Cyano groups are commonly incorporated in drug molecules to enhance potency and modulate physicochemical properties.

Bioisosteric Considerations

In medicinal chemistry, the concept of bioisosteric replacement is particularly relevant to compounds like the target molecule. Recent research has highlighted the value of converting between pyridines and benzonitriles as bioisosteres, as they can effectively mimic each other's hydrogen-bond acceptor properties while potentially offering improved biological profiles .

Analytical Characterization

Proper characterization of 2-(Benzylsulfanyl)-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile requires multiple analytical techniques to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy would show characteristic signals for:

  • Aromatic protons from both the benzyl and 4-ethoxyphenyl groups (δ 7.0-8.0 ppm)

  • Benzylic CH2 protons adjacent to sulfur (approximately δ 4.0-4.5 ppm)

  • Ethoxy CH2 and CH3 groups (approximately δ 3.9-4.1 and δ 1.3-1.4 ppm, respectively)

  • Tetrahydropyridine ring protons (various shifts depending on position)

  • NH proton of the lactam (broad signal, typically δ 9.0-10.0 ppm)

13C NMR would confirm the presence of key carbon signals, including the carbonyl carbon (approximately δ 160-170 ppm) and the cyano carbon (approximately δ 115-120 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy would show characteristic absorption bands for:

  • C≡N stretching (approximately 2200-2250 cm-1)

  • C=O stretching of the lactam (approximately 1650-1700 cm-1)

  • C-O-C stretching of the ethoxy group (approximately 1050-1150 cm-1)

  • N-H stretching of the lactam (approximately 3200-3400 cm-1)

Mass Spectrometry

Mass spectrometry would confirm the molecular weight (expected around 364 m/z for the molecular ion) and provide fragmentation patterns characteristic of the benzylsulfanyl, ethoxyphenyl, and cyano groups.

Chromatographic Methods

High-performance liquid chromatography (HPLC) would be essential for determining the compound's purity, while liquid chromatography coupled with mass spectrometry (LC-MS) could provide both purity assessment and structural confirmation.

Hazard TypePotential RiskRecommended Precautions
Skin ContactMay cause irritationWear appropriate gloves; wash thoroughly after handling
Eye ContactMay cause serious irritationUse eye protection; rinse cautiously with water if exposure occurs
InhalationMay cause respiratory irritationUse only in well-ventilated areas; avoid breathing dust/vapors
Storage-Store in a well-ventilated place; keep container tightly closed
Disposal-Dispose of contents/container following local regulations for chemical waste

Regulatory Considerations

For research purposes, this compound should be treated as a chemical for research and development use only, to be handled by, or under the direct supervision of, technically qualified individuals . Appropriate risk assessments should be conducted before working with this substance.

Future Research Directions

Research involving 2-(Benzylsulfanyl)-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile has several promising avenues for further exploration:

Structure Optimization

Systematic modification of the molecule's substituents could lead to derivatives with enhanced biological activity or improved physicochemical properties. Potential modifications include:

  • Varying the position of the ethoxy group on the phenyl ring

  • Replacing the benzylsulfanyl group with other sulfur-containing moieties

  • Exploring different substitutions on the tetrahydropyridine ring

Mechanism Studies

Investigating the binding modes and mechanisms of action would provide valuable insights for developing more effective derivatives. This research could involve:

  • Molecular docking studies with potential biological targets

  • Synthesis of labeled analogs for binding assays

  • Structure-activity relationship studies to identify essential structural features

Green Chemistry Approaches

Developing more environmentally friendly synthesis methods aligns with the current trend toward sustainable chemistry . This could include:

  • Catalyst design for more efficient transformations

  • Solvent-free or aqueous reaction conditions

  • One-pot synthetic procedures to minimize waste generation

Pharmaceutical Applications

The compound's potential in drug discovery warrants thorough investigation, particularly in areas where similar heterocycles have shown promise:

  • Anti-inflammatory agents targeting specific cytokine pathways

  • Anticancer compounds with selective cytotoxicity

  • Enzyme inhibitors for metabolic disorders

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